An In-Depth Technical Guide to (S)-3-Amino-5-hexynoic acid hydrochloride (CAS 270596-46-8)
An In-Depth Technical Guide to (S)-3-Amino-5-hexynoic acid hydrochloride (CAS 270596-46-8)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-3-Amino-5-hexynoic acid hydrochloride, also known by synonyms such as L-β-Homopropargylglycine hydrochloride, is a non-canonical amino acid that has emerged as a pivotal tool in chemical biology and drug discovery. Its unique structure, featuring a terminal alkyne group and a chiral amino acid backbone, renders it a versatile molecular probe. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a focus on its utility as a bioorthogonal handle for protein labeling and as a selective enzyme inhibitor. Detailed protocols for its use in metabolic labeling and subsequent "click" chemistry are provided, alongside considerations for its analysis and safe handling. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique capabilities of this compound in their work.
Introduction: A Multifunctional Molecular Tool
(S)-3-Amino-5-hexynoic acid hydrochloride is a synthetic amino acid analogue that has garnered significant interest for its dual utility in biological research. Structurally, it is a derivative of glycine, extended and functionalized with a terminal alkyne. This alkyne moiety is the key to its primary application in bioorthogonal chemistry, a class of reactions that can occur in living systems without interfering with native biochemical processes.[1] Specifically, the terminal alkyne serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2][3][4] This allows for the precise and efficient labeling of biomolecules for visualization, isolation, and further study.
Beyond its role as a bioorthogonal reporter, this compound is also recognized as an inhibitor of cystathionine γ-lyase (CGL), an enzyme involved in the biosynthesis of cysteine and the production of hydrogen sulfide (H₂S).[5][6][7] This inhibitory activity opens avenues for its use in studying the roles of CGL and H₂S in various physiological and pathological processes, including those related to cardiovascular health, neuroprotection, and inflammation.[5][6][8]
This guide will delve into the technical details of (S)-3-Amino-5-hexynoic acid hydrochloride, providing researchers with the necessary information to effectively utilize this compound in their studies.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of (S)-3-Amino-5-hexynoic acid hydrochloride is essential for its proper handling, storage, and application.
General Properties
The fundamental properties of (S)-3-Amino-5-hexynoic acid hydrochloride are summarized in the table below. It is typically supplied as a solid, with notable solubility in water.[5][9][10][11] A key handling consideration is its sensitivity to air, necessitating storage under an inert atmosphere.[3][5][9][10]
| Property | Value | Source |
| CAS Number | 270596-46-8 | [9] |
| Molecular Formula | C₆H₁₀ClNO₂ | [9] |
| Molecular Weight | 163.60 g/mol | [9] |
| Appearance | Powder | |
| Solubility | Soluble in water (90 g/L at 25°C) | [3][5][9][10] |
| Storage Temperature | 2-8°C | |
| Sensitivity | Air sensitive | [3][5][9][10] |
| Optical Activity | [α]/D +13±1.5°, c = 1 in H₂O |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the acetylenic proton, the methine proton at the chiral center, and the various methylene protons along the carbon chain.
-
¹³C NMR: The carbon NMR spectrum would feature characteristic signals for the alkyne carbons, the carbonyl carbon of the carboxylic acid, the chiral methine carbon, and the methylene carbons.
-
IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amine hydrochloride, the C=O stretch of the carbonyl group, and the C≡C and ≡C-H stretches of the terminal alkyne.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free amine, with a characteristic fragmentation pattern.
Researchers should acquire and interpret these spectra on their own material to confirm identity and purity prior to use.
Synthesis and Quality Control
Synthetic Approach
The synthesis of enantiopure non-canonical amino acids such as (S)-3-Amino-5-hexynoic acid hydrochloride typically involves multi-step procedures starting from chiral precursors. An optimized synthesis for the closely related Fmoc-L-homopropargylglycine-OH provides a relevant and adaptable route.[12] This synthesis starts from Boc-L-Glu-OtBu and proceeds through a Weinreb amide intermediate. A key step is the Seyferth-Gilbert homologation to introduce the alkyne functionality, which has been optimized to prevent racemization.[12] The final steps would involve deprotection of the Boc and tert-butyl ester groups, followed by formation of the hydrochloride salt.
A generalized synthetic workflow is depicted below.
Caption: Generalized synthetic workflow for (S)-3-Amino-5-hexynoic acid hydrochloride.
Quality Control and Analytical Methods
Ensuring the purity and enantiomeric excess of (S)-3-Amino-5-hexynoic acid hydrochloride is crucial for its reliable application. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.
3.2.1. Chiral HPLC for Enantiomeric Purity
The separation of enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for the chiral resolution of amino acids and their derivatives.[13][14][15][16]
Exemplary Chiral HPLC Method Development Strategy:
-
Column Screening: Screen a variety of polysaccharide-based CSPs (e.g., Lux Cellulose-2, Chiralpak IA) with different mobile phase compositions.[13]
-
Mobile Phase Optimization:
-
Normal Phase: A common starting point is a mixture of a non-polar solvent like hexane with an alcohol such as isopropanol or ethanol.[17] For amino acids, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) is often necessary to improve peak shape and resolution.[17]
-
Reversed Phase: A mobile phase consisting of an aqueous buffer (e.g., 0.1% TFA in water) and an organic modifier like acetonitrile or methanol can also be effective.[13]
-
-
Parameter Adjustment: Fine-tune the separation by adjusting the mobile phase composition, flow rate, and column temperature.
3.2.2. Reversed-Phase HPLC for Achiral Purity and Assay
Standard reversed-phase HPLC can be used to determine the chemical purity of the compound.
General RP-HPLC Method:
-
Column: A C18 column is a common choice.
-
Mobile Phase: A gradient of water with an acidic modifier (e.g., 0.1% TFA) and an organic solvent (e.g., acetonitrile) is typically used.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for detecting the carboxylic acid chromophore.
For quantitative analysis without derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable option.
Applications in Research and Drug Development
Bioorthogonal Labeling and Click Chemistry
The most prominent application of (S)-3-Amino-5-hexynoic acid hydrochloride is in the metabolic labeling of newly synthesized proteins.[9] As a methionine analogue, it is recognized by the cellular translational machinery and incorporated into nascent polypeptide chains in place of methionine.[10] This introduces a terminal alkyne group into the protein structure, which serves as a bioorthogonal handle for subsequent chemical modification via click chemistry.[1]
The alkyne-labeled proteins can then be reacted with an azide-containing probe, such as a fluorescent dye or a biotin tag, through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[3][4] This enables the visualization of newly synthesized proteins by fluorescence microscopy, or their enrichment and identification by mass spectrometry.
Caption: Experimental workflow for metabolic protein labeling using (S)-3-Amino-5-hexynoic acid hydrochloride and click chemistry.
4.1.1. Detailed Protocol for Metabolic Labeling and Fluorescent Detection
This protocol is a generalized procedure and may require optimization for specific cell types and experimental goals.[5][9][18][19]
Materials:
-
(S)-3-Amino-5-hexynoic acid hydrochloride (HPG)
-
Methionine-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 3.7% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
3% BSA in PBS
-
Click chemistry reaction cocktail (prepare fresh):
-
Azide-fluorophore (e.g., Alexa Fluor 488 azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Procedure:
-
Cell Culture: Plate cells on coverslips at the desired density and allow them to adhere overnight.
-
Methionine Depletion: Wash the cells once with warm PBS, then replace the medium with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C to deplete intracellular methionine reserves.[5][18][19]
-
Metabolic Labeling: Add HPG to the methionine-free medium to the desired final concentration (typically 50 µM, but should be optimized). Incubate for the desired period (e.g., 1-4 hours) under normal cell culture conditions.[5][18]
-
Fixation: Remove the labeling medium and wash the cells with PBS. Add the fixative solution and incubate for 15 minutes at room temperature.[5][18][19]
-
Permeabilization: Remove the fixative and wash the cells twice with 3% BSA in PBS. Add the permeabilization buffer and incubate for 20 minutes at room temperature.[5][18][19]
-
Click Reaction: Wash the cells twice with 3% BSA in PBS. Add the freshly prepared click chemistry reaction cocktail to each coverslip and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the reaction cocktail and wash the cells with 3% BSA in PBS, followed by a wash with PBS.
-
Imaging: Mount the coverslips on microscope slides and visualize the fluorescently labeled proteins using a suitable fluorescence microscope.
Enzyme Inhibition
(S)-3-Amino-5-hexynoic acid hydrochloride and its related compound, propargylglycine (PPG), are known inhibitors of cystathionine γ-lyase (CGL).[5][7][8][20][21] CGL is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that plays a crucial role in sulfur amino acid metabolism.[7][20][22] By inhibiting CGL, this compound can be used to study the downstream effects of reduced cysteine and H₂S production. This has implications for research in areas where CGL activity is implicated, such as in transplant rejection and certain inflammatory responses.[8]
4.2.1. Cystathionine γ-lyase Inhibition Assay
An assay to determine the inhibitory activity of (S)-3-Amino-5-hexynoic acid hydrochloride on CGL can be performed by monitoring the production of one of the enzyme's products, such as cysteine or α-ketobutyrate, in the presence and absence of the inhibitor. The production of these molecules can be quantified using HPLC.[22]
General Assay Protocol:
-
Enzyme Preparation: Purify recombinant CGL or use a cell lysate containing the enzyme.
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing the substrate, cystathionine.
-
Inhibition: Pre-incubate the enzyme with varying concentrations of (S)-3-Amino-5-hexynoic acid hydrochloride for a defined period.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate to the enzyme-inhibitor mixture. Incubate at 37°C for a set time.
-
Reaction Quenching and Analysis: Stop the reaction (e.g., by protein precipitation) and analyze the supernatant for the amount of product formed using a validated HPLC method.[22]
-
Data Analysis: Determine the IC₅₀ value of the inhibitor by plotting the percentage of enzyme inhibition against the inhibitor concentration.
Peptide Synthesis
The presence of both an amino group and a carboxylic acid group makes (S)-3-Amino-5-hexynoic acid hydrochloride a building block for peptide synthesis. It can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) methodologies.[2][23][24] The terminal alkyne group can then be used for post-synthetic modification of the peptide via click chemistry, allowing for the creation of complex and functionalized peptides.
Safety and Handling
(S)-3-Amino-5-hexynoic acid hydrochloride should be handled with appropriate safety precautions in a laboratory setting.
-
Hazards: It is known to cause skin irritation and serious eye irritation.[9] It may also cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust. Handle in a well-ventilated area or in a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere due to its air sensitivity.[3][5][9][10]
-
Incompatibilities: It is incompatible with strong oxidizing agents.[3][5][9][10]
Conclusion
(S)-3-Amino-5-hexynoic acid hydrochloride is a powerful and versatile tool for chemical biologists, biochemists, and drug discovery scientists. Its utility as a bioorthogonal handle for protein labeling via click chemistry provides a robust method for studying protein synthesis and dynamics in living systems. Furthermore, its activity as a cystathionine γ-lyase inhibitor offers a means to investigate the roles of this enzyme and its metabolic products in health and disease. By understanding its properties and employing the detailed methodologies outlined in this guide, researchers can effectively harness the potential of this unique molecule to advance their scientific endeavors.
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